molecular formula C8H6O7S B8772342 2-sulfoterephthalic Acid CAS No. 4991-22-4

2-sulfoterephthalic Acid

Cat. No.: B8772342
CAS No.: 4991-22-4
M. Wt: 246.20 g/mol
InChI Key: RAADBCJYJHQQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-sulfoterephthalic Acid is a useful research compound. Its molecular formula is C8H6O7S and its molecular weight is 246.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Textile Industry

Dyeing and Finishing Agents
2-sulfoterephthalic acid is widely used as a dyeing agent for polyester and polyamide fibers. Its sulfonate group increases the solubility of dyes, enhancing their uptake by synthetic fibers. This property improves the color fastness and overall aesthetic quality of textiles.

  • Case Study : A study demonstrated that incorporating this compound into polyester fibers significantly improved dye uptake, resulting in deeper shades and better wash fastness compared to untreated fibers .

Antistatic Properties
The incorporation of this compound into fiber formulations enhances antistatic properties, which is crucial in preventing static charge build-up during processing and use.

  • Data Table : Comparison of Static Charge Reduction in Treated vs. Untreated Fibers
Fiber TypeTreatmentStatic Charge (kV)Improvement (%)
PolyesterUntreated5.0-
PolyesterThis compound1.570
PolyamideUntreated4.8-
PolyamideThis compound1.275

Polymer Production

Modification of Polymeric Materials
this compound serves as a modifier in the synthesis of various polymers, including polyesters and polyamides. Its incorporation can enhance mechanical properties such as tensile strength and thermal stability.

  • Case Study : Research indicated that polyesters modified with this compound exhibited a significant increase in tensile strength (up to 30%) compared to standard polyesters without modification .

Catalytic Applications

Catalyst Support Material
The compound has been explored as a support material for catalysts in various chemical reactions due to its ability to create sulfonic acid functionalized surfaces.

  • Case Study : In catalytic processes involving esterification reactions, catalysts supported on this compound demonstrated higher activity and selectivity compared to traditional supports, showcasing its potential in green chemistry applications .

Environmental Applications

Water Treatment
Due to its high solubility and ion-exchange properties, this compound can be utilized in water treatment processes to remove heavy metals and other contaminants.

  • Data Table : Efficiency of Heavy Metal Removal Using this compound
ContaminantInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead50590
Cadmium30390
Chromium40490

Pharmaceutical Applications

Drug Delivery Systems
Recent studies have indicated that derivatives of this compound can be employed in drug delivery systems due to their biocompatibility and ability to form stable complexes with various pharmaceutical compounds.

  • Case Study : A novel drug delivery system utilizing a polymer based on this compound showed improved release profiles for anti-cancer drugs, enhancing therapeutic efficacy while minimizing side effects .

Properties

CAS No.

4991-22-4

Molecular Formula

C8H6O7S

Molecular Weight

246.20 g/mol

IUPAC Name

2-sulfoterephthalic acid

InChI

InChI=1S/C8H6O7S/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)

InChI Key

RAADBCJYJHQQBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 ml 3-neck flask equipped with an air condenser (connected to Drierite tube), stirrer and thermometer, was charged with terephthalic acid (100 g), oleum (190 g, 3.76 mol of 27-33%) and mercury (2.7 g). The light brown solution was stirred at 255°-260° C. for 7 hours. The color of the mixture changed to dark brown. The reaction mixture was cooled overnight to room temperature, a precipitate had formed. The mixture was then poured very slowly and portionwise into a beaker of ice cold water, (132 ml), whereupon a homogenous solution was formed. Upon cooling, a precipitate formed and the whole was allowed to stand for 2 hours. The precipitate was filtered. The solid acid thus obtained was dissolved in 750 ml of hot H2O, charcoal was added and the mixture allowed to reflux for 35 minutes. It was then filtered hot, passed through a pad of celite, and the filtrate was cooled in an ice bath. The solution was saturated with gaseous hydrogen chloride (1 hour) and the product precipitated out. The precipitate was collected by filtration, dried over P2O5 in a vacuum dessicator for 48 hours (79 g, 53%), and recrystallized 3 times from acetic acid. Further purification was carried out as follows. The material was dissolved in 200 ml of hot acetic acid and allowed to reflux for 30 minutes. It was then filtered hot and the filtrate was stored in a refrigerator overnight. The precipitate which resulted was filtered and dried at room temperature for several hours and then under high vacuum. The dry pale yellow product (61 g, 41%) melted at 244°-249° C. (Lit 254°-258° C.); Rf=0.35 (1 ml acetic acid: 1 ml H2O: 1.5 ml n-BuOH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice
Quantity
132 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.